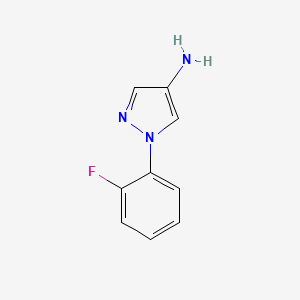

1-(2-fluorophenyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBUPFPPDEVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153040-48-2 | |

| Record name | 1-(2-fluorophenyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Features:

- No use of inorganic reagents or transition metals.

- Reaction proceeds under mild heating.

- Tolerates various functional groups including haloarenes and unprotected N–H groups.

- Yields for related N-aryl pyrazoles range from 38% to 45% under optimized conditions.

Representative Reaction Conditions and Yields:

| Entry | Amine Substrate | Diketone Used | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-fluoroaniline (as example) | 2,4-pentanedione | DMF | 85 | 1.5 | ~44-45 |

| 2 | tert-octylamine (aliphatic) | 2,4-pentanedione | DMF | 85 | 1.5 | 44 |

| 3 | 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | DMF | 85 | 1.5 | 38 |

Note: While these examples focus on alkyl amines, aromatic amines including 2-fluoroaniline analogs have been successfully employed with similar protocols.

Vilsmeier–Haack Reaction Followed by Cyclization

Another common synthetic route to 1-(2-fluorophenyl)-1H-pyrazol-4-amine derivatives involves the Vilsmeier–Haack formylation of hydrazone intermediates derived from 2-fluoroacetophenone or related ketones. This method utilizes a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the reactive electrophilic species for formylation, followed by cyclization to the pyrazole ring.

General Procedure:

- Formation of hydrazone from 2-fluoroacetophenone and phenylhydrazine derivative.

- Treatment with POCl3/DMF at 0 °C initially, then heating to 75 °C for several hours.

- Workup with aqueous base to precipitate pyrazole-4-carbaldehyde intermediates.

- Subsequent reduction or amination to yield the pyrazol-4-amine.

Advantages:

- High regioselectivity for substitution at pyrazole 1-position.

- Well-established and scalable.

- Suitable for further functionalization.

Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

Microwave irradiation has been employed to accelerate the synthesis of 1-aryl-1H-pyrazole-5-amines, which can be adapted for this compound analogs. This method typically involves the condensation of hydrazines with β-diketones or β-ketoesters under microwave conditions, drastically reducing reaction time and improving yields.

Typical Conditions:

- Reactants: 2-fluoroaniline-derived hydrazine and β-diketone.

- Solvent: Polar aprotic solvents like DMF or ethanol.

- Microwave power: Moderate (e.g., 100-300 W).

- Reaction time: Minutes to an hour.

- Yields: Comparable or superior to conventional heating.

Multi-Step Synthesis via Pyrazolylmethanone Intermediates

In the context of drug discovery, derivatives of this compound have been synthesized via multi-step routes involving pyrazolylmethanone intermediates. Goldstein et al. (2006) described the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives through high-throughput screening hits, optimizing the pyrazole scaffold with selective amination and functional group modifications.

Highlights:

- Incorporation of fluorophenyl substituents at N1 position.

- Selective amination at C4 position.

- Use of X-ray crystallography to confirm structure and guide optimization.

- Reaction sequences include hydrazone formation, cyclization, and selective amination.

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct N-arylation method offers a streamlined synthesis of N-aryl pyrazoles including 2-fluorophenyl derivatives without the need for metal catalysts or harsh reagents, which is advantageous for green chemistry and scale-up.

- Vilsmeier–Haack reaction remains a robust classical approach to introduce formyl groups on pyrazole rings, which can be further transformed into amines at the 4-position, enabling access to this compound.

- Microwave-assisted methods significantly reduce reaction times and can enhance yields, making them attractive for rapid synthesis and library generation in medicinal chemistry.

- Structural studies, including X-ray crystallography, have been pivotal in confirming the substitution pattern and guiding synthetic optimization for pharmacologically relevant derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-(2-fluorophenyl)-1H-pyrazol-4-amine and its derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, a study evaluated a series of pyrazole derivatives, including those with fluorinated phenyl groups, demonstrating promising results against liver (HepG2) and cervical (HeLa) cancer cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in various in vitro studies. A notable investigation revealed that certain pyrazole derivatives could reduce inflammation in glial cells and protect against oxidative stress-induced neurotoxicity. Specifically, these compounds were found to inhibit microglial activation in models of neuroinflammation, suggesting their potential utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the pyrazole structure affect biological activity. For example, the introduction of different substituents at specific positions on the pyrazole ring has been shown to enhance or diminish anticancer and anti-inflammatory activities. These findings are essential for guiding the design of more potent derivatives .

Pharmacological Applications

Nucleoside Transporter Inhibition

Recent research highlighted the role of this compound derivatives as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide metabolism and adenosine regulation. Compounds selectively targeting ENT2 have been identified, showing potential for enhancing the efficacy of chemotherapeutic agents by modulating nucleoside transport .

Anticonvulsant Activity

Some pyrazole derivatives have been investigated for their anticonvulsant properties. The presence of specific substituents has been linked to increased efficacy in seizure models, indicating that this compound could be a candidate for further development in this area .

Material Science Applications

Polymer Chemistry

Beyond medicinal applications, pyrazole derivatives are also utilized in polymer chemistry. Their unique chemical properties allow them to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Data Tables

| Application Area | Activity | Cell Lines/Models Tested | Inhibition Percentage |

|---|---|---|---|

| Anticancer | Growth inhibition | HepG2, HeLa | 54.25%, 38.44% |

| Anti-inflammatory | Microglial activation reduction | BV-2 cells | Significant reduction |

| Nucleoside Transport | ENT inhibition | Nucleoside transporter-deficient cells | Varies by compound |

| Anticonvulsant | Seizure protection | Pentylenetetrazole-induced models | Varies by compound |

Case Studies

- Case Study on Anticancer Activity : A study published in MDPI assessed a series of pyrazole derivatives for their anticancer effects using the National Cancer Institute's protocols. The results indicated that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as therapeutic agents .

- Case Study on Anti-inflammatory Effects : Research focused on the neuroprotective effects of pyrazole derivatives demonstrated that certain compounds could significantly reduce oxidative stress markers in neuronal cell lines, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's .

- Case Study on Nucleoside Transporters : A systematic evaluation of pyrazole analogues revealed promising ENT2-selective inhibitors that could enhance the therapeutic efficacy of nucleoside-based drugs, providing insights into their pharmacological potential .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : Substitution of fluorine at the phenyl ring’s ortho (2-) vs. para (4-) position alters steric and electronic properties. Ortho-substitution (as in the target compound) may hinder rotational freedom but improve target binding.

- Amino Group Position: Amine at C4 (vs. C3 or C5) optimizes hydrogen-bonding interactions, as seen in kinase inhibitors.

Key Observations :

Key Observations :

Biological Activity

1-(2-Fluorophenyl)-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the compound's biological activity through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to various enzymes and receptors, influencing several biochemical pathways. Ongoing studies aim to elucidate the precise molecular targets involved in its activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : The compound showed efficacy in inhibiting biofilm formation, which is critical in managing chronic infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various synthetic analogs. Notably:

- Inhibition of Cytokines : Compounds derived from pyrazole structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some exhibiting up to 93% inhibitory activity at specific concentrations .

- Structure-Activity Relationship : Research indicates that modifications in the pyrazole structure can enhance anti-inflammatory effects. For instance, the introduction of acidic centers has been shown to improve activity significantly .

Anticancer Activity

The anticancer potential of this compound has been documented in various studies:

- Cell Line Studies : The compound has been tested against multiple cancer cell lines, including MCF7 and A549, with IC50 values indicating potent cytotoxic effects. For example, certain derivatives exhibited IC50 values as low as 0.28 µM against specific cancer lines .

- Mechanisms of Action : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest mechanisms. For instance, compounds have been reported to inhibit Aurora kinases, which play a crucial role in cell division .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound:

| Activity Type | Key Findings | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Significant inhibition of S. aureus biofilm | MIC: 0.22 - 0.25 μg/mL |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 93% inhibition |

| Anticancer | Cytotoxicity against MCF7 and A549 | IC50: 0.28 µM |

| Induction of apoptosis and inhibition of Aurora kinases | IC50: 0.067 µM (Aurora-A) |

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

- Anticancer Study : A study demonstrated that a derivative exhibited significant antitumor activity with an IC50 value of 49.85 μM against A549 cells while inducing apoptosis without causing significant toxicity .

- Anti-inflammatory Study : Another research effort focused on novel pyrazolone derivatives derived from pyrazole structures that showed promising anti-inflammatory effects comparable to established drugs like dexamethasone .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.